1-(Pentafluorophenyl)ethanol
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-(Pentafluorophenyl)ethanol is C8H5F5O . The average mass is 212.117 Da and the monoisotopic mass is 212.026062 Da . It contains a total of 19 bonds; 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point range of 32 - 34 °C / 89.6 - 93.2 °F and a boiling point range of 68 - 70 - °C / 154.4 - 158 °F .Scientific Research Applications
Enantioselective Synthesis
1-(Pentafluorophenyl)ethanol has been explored for its enantioselective synthesis potential. Research by Meese (1986) demonstrated the preparation of enantiomerically pure (ee ≧ 94%) (S)-(−)- and (R)-(+)-1-pentafluorophenyl)ethanol [(S)-3 and (R) and (R)-3, respectively], highlighting its significance in stereoselective chemical processes (Meese, 1986).
Synthesis of Enantiomerically Pure Compounds
Sakai et al. (1996) developed a method to prepare enantiomerically pure (1R,2S)- and (1S,2R)-2-Amino-1,2-bis(pentafluorophenyl)ethanols, starting from (±)-2-(t-butyldimethylsiloxy)-2-(pentafluorophenyl)acetonitrile. This process involved resolution by salt formation, emphasizing the compound's role in producing chiral molecules (Sakai et al., 1996).
Fuel and Energy Research
In the field of energy, Yilmaz and Atmanli (2017) investigated the use of 1-Pentanol as a higher-chain alcohol for diesel engines, examining its blends with diesel fuel in internal combustion engines for emissions and power generation characteristics. This study underscores the potential of this compound derivatives in alternative fuel research (Yilmaz & Atmanli, 2017).
Biocatalysis and Green Chemistry
Guo et al. (2017) explored the use of a ketoreductase (KRED) for transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, an important intermediate in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. This study highlights the environmentally friendly and efficient biocatalytic applications of related compounds (Guo et al., 2017).
Material Synthesis and Modification
Eberhardt et al. (2005) synthesized pentafluorophenyl (meth)acrylate polymers, which have applications in creating multifunctional materials. These polymers' reactivity towards amines and alcohols was quantitatively investigated, underlining their utility in developing novel polymeric materials (Eberhardt et al., 2005).
Advanced Chemistry Techniques
Reddy et al. (2010) utilized tris(pentafluorophenyl)borane as a catalyst for the alkylation of 1,3-dicarbonyl compounds, leading to the synthesis of various oxygenated heterocycles. This process underscores the catalyst's role in facilitating complex chemical reactions (Reddy et al., 2010).
Safety and Hazards
1-(Pentafluorophenyl)ethanol is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of skin contact, wash off immediately with plenty of water . If in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
1-(Pentafluorophenyl)ethanol is a chemical compound with the molecular formula C8H5F5O The primary targets of this compound are currently not well-documented in the available literature
Biochemical Pathways
It’s worth noting that fluorinated compounds often play a role in various biochemical processes due to the unique properties of fluorine atoms .
Biochemical Analysis
Biochemical Properties
1-(Pentafluorophenyl)ethanol plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and alcohol dehydrogenase involves the binding of the compound to the active site of the enzyme, leading to the formation of a complex that facilitates the oxidation process .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components. These interactions can affect the activity and function of this compound, influencing its role in biochemical reactions and cellular processes .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNHWKTLDBPLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50997214 | |
Record name | 1-(Pentafluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830-50-2, 7583-08-6, 75853-08-6 | |
Record name | 1-(Pentafluorophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 830-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Pentafluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50997214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-pentafluoro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(Pentafluorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7583-08-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-(Pentafluorophenyl)ethanol be synthesized in an enantioselective manner?
A1: Yes, both enantiomers of this compound, (S)-(-)- and (R)-(+)-1-(pentafluorophenyl)ethanol, have been successfully synthesized with high enantiomeric purity (ee ≥ 94%) [, ]. This has been achieved through both enantioselective synthesis and optical resolution techniques, providing valuable tools for studying the compound's properties and potential applications in chiral environments.
Q2: How does the structure of this compound influence its reactivity in gas-phase reactions?
A2: Research indicates that the presence of the pentafluorophenyl group in this compound significantly influences its reactivity and stereochemical outcome in gas-phase intracomplex solvolysis reactions []. The electron-withdrawing nature of the pentafluorophenyl group stabilizes the benzylic cation intermediate formed during the reaction. This stabilization leads to a longer lifetime for the cation, allowing for more extensive rearrangement and consequently, increased racemization compared to similar compounds with less electron-withdrawing substituents.
Q3: Has this compound been utilized in any biocatalytic applications?
A3: Yes, this compound has been successfully employed as a substrate in biocatalytic reduction reactions []. Specifically, engineered bifunctional fusion proteins, comprising a ketoreductase and a formate dehydrogenase, have demonstrated high efficiency in reducing pentafluoroacetophenone to (S)-1-(pentafluorophenyl)ethanol. This enzymatic approach achieved a remarkable 99.97% substrate conversion with an exceptional enantiomeric excess of 99.9% for the (S)-enantiomer, highlighting the potential of biocatalysis for producing enantiopure this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.